molecular formula C13H17BFNO3 B1405027 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid CAS No. 1449132-53-9

3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1405027
CAS No.: 1449132-53-9
M. Wt: 265.09 g/mol
InChI Key: NTDBICSBLSVBSL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid (CAS: 1449132-53-9) is a boronic acid derivative with a molecular formula of C₁₃H₁₇BFNO₃ and a molecular weight of 265.09 . Its structure features:

  • A phenylboronic acid group enabling Suzuki-Miyaura cross-coupling reactions.
  • A fluorine atom at the 3-position, enhancing electronic effects and metabolic stability.
  • A 4-methylpiperidine-1-carbonyl group at the 4-position, contributing steric bulk and modulating solubility.

This compound is used in pharmaceutical research, particularly in synthesizing kinase inhibitors and other bioactive molecules. It is stored at -80°C (6-month stability) or -20°C (1-month stability) and has >98% purity .

Properties

IUPAC Name

[3-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14(18)19)8-12(11)15/h2-3,8-9,18-19H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDBICSBLSVBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid typically involves the reaction of 3-fluoro-4-bromophenylboronic acid with 4-methylpiperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Compound Name Substituent on Piperidine Molecular Weight Key Properties Reference
3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid 4-oxo group 265.05 Increased polarity due to ketone; potential for hydrogen bonding .
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid Pyrrolidine (5-membered) 237.04 Reduced steric hindrance; faster reaction kinetics in cross-coupling .
3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid 4-hydroxy group 281.11 (est.) Enhanced solubility in polar solvents; potential for intramolecular H-bonding .

Key Findings :

  • The 4-methyl group in the target compound improves lipophilicity compared to the 4-oxo analog .
  • Pyrrolidine analogs exhibit faster coupling rates due to reduced steric bulk .

Modifications to the Carbonyl Linker

Compound Name Linker Type Molecular Weight Solubility (Organic Solvents) Reactivity in Suzuki Coupling Reference
3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid Ether linkage 295.16 High in chloroform, moderate in acetone Lower due to electron-donating ether group
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester Ester (pinacol) 280.10 Excellent solubility in chloroform, acetone Requires hydrolysis to free boronic acid
4-Fluoro-3-(N-methoxy-N-methylcarbamoyl)phenylboronic acid Carbamoyl group 227.00 Moderate in polar solvents; hydrolytically stable Moderate coupling efficiency

Key Findings :

  • Ether-linked analogs (e.g., propoxy derivatives) have lower reactivity in cross-coupling due to reduced electrophilicity .
  • Pinacol esters require hydrolysis but offer superior solubility, facilitating storage and handling .

Electronic and Steric Effects of Fluorine and Boronic Acid

Compound Name Fluorine Position Boronic Acid Derivative Catalytic Efficiency (Relative) Reference
3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid 3-position Free boronic acid High (baseline)
4-Fluoro-3-(N-methoxy-N-methylcarbamoyl)phenylboronic acid 4-position Free boronic acid Moderate (steric hindrance)
3-Fluoro-4-(methylsulfonyl)phenylboronic acid 3-position Free boronic acid High (electron-withdrawing sulfonyl enhances reactivity)

Key Findings :

  • Fluorine at the 3-position optimizes electronic effects for cross-coupling, whereas 4-fluoro analogs suffer steric limitations .
  • Electron-withdrawing groups (e.g., sulfonyl) enhance reactivity but may reduce solubility .

Solubility and Stability Comparisons

Compound Name Solubility in Chloroform Solubility in Acetone Stability at -20°C Reference
This compound Moderate High 1 month
Phenylboronic acid pinacol ester Very high High >12 months
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid Low Moderate Not reported

Key Findings :

  • Pinacol esters exhibit superior solubility and stability, making them preferable for long-term storage .
  • Piperidine-carbonyl analogs balance solubility and reactivity for immediate synthetic use .

Biological Activity

3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid (CAS: 1449132-53-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features, including the incorporation of a piperidine moiety and a fluorine atom, suggest it may interact with various biological targets, particularly in the context of drug development for conditions such as cancer and viral infections.

  • Molecular Formula : C13H17BFNO3
  • Molecular Weight : 265.09 g/mol
  • IUPAC Name : [3-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid
  • PubChem CID : 73995758

Research indicates that boronic acids can act as reversible inhibitors of serine proteases and other enzymes, which is significant for their role in cancer therapy and antiviral strategies. The presence of the piperidine ring enhances the compound's ability to penetrate biological membranes, potentially improving its efficacy against intracellular targets.

Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives, including those structurally related to this compound. For instance:

  • Inhibition of Cancer Cell Proliferation : Piperidine derivatives have shown promise in inhibiting cell growth in various cancer types, including breast and pancreatic cancers. The mechanism often involves modulation of signaling pathways such as the Akt pathway, which is crucial for cell survival and proliferation .
  • Cytotoxicity Studies : In vitro assays have demonstrated cytotoxic effects against different cancer cell lines, with IC50 values indicating significant potency. For example, related compounds have exhibited IC50 values in the low micromolar range against breast cancer cells .

Antiviral Activity

Recent investigations into piperidine derivatives also highlight their potential as antiviral agents:

  • SARS-CoV-2 Inhibition : Computational studies suggest that certain piperidine-based compounds can inhibit the main protease (Mpro) of SARS-CoV-2. Molecular dynamics simulations indicate that these compounds maintain stability within the binding site, with calculated binding free energies suggesting favorable interactions .

Data Summary

Activity Target IC50 Value Reference
AnticancerBreast Cancer Cells~10 µM
AntiviralSARS-CoV-2 Mpro-
CytotoxicityVarious Cancer Cell LinesLow µM range

Case Studies

  • Anticancer Research :
    A study by Goel et al. reported on various piperidine derivatives, including those similar to this compound, demonstrating significant inhibition of tumor cell proliferation through modulation of key signaling pathways .
  • Antiviral Studies :
    Research focusing on the design of piperidine derivatives for SARS-CoV-2 inhibition highlighted a series of compounds that showed promising binding affinities to the viral protease, suggesting potential therapeutic applications against COVID-19 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid
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3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid

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